molecular formula C7H5ClF3N B6275316 2-chloro-6-(2,2,2-trifluoroethyl)pyridine CAS No. 2763777-47-3

2-chloro-6-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B6275316
CAS No.: 2763777-47-3
M. Wt: 195.6
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Description

2-chloro-6-(2,2,2-trifluoroethyl)pyridine is a compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and trifluoroethyl groups in the pyridine ring enhances the compound’s reactivity and stability, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(2,2,2-trifluoroethyl)pyridine typically involves the introduction of the trifluoroethyl group into the pyridine ring. One common method is the reaction of 2-chloro-6-bromopyridine with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(2,2,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-6-(2,2,2-trifluoroethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with cellular targets such as enzymes and receptors. The chlorine atom in the pyridine ring can participate in electrophilic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-(trifluoromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 2-chloro-4-(trifluoromethyl)pyridine

Uniqueness

2-chloro-6-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted pyridines. The trifluoroethyl group enhances the compound’s lipophilicity and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

2763777-47-3

Molecular Formula

C7H5ClF3N

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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